molecular formula C19H21N5O3 B14934825 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide

Cat. No.: B14934825
M. Wt: 367.4 g/mol
InChI Key: WUYSKYFBNVTVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide is a sophisticated chemical hybrid compound designed for preclinical research, merging a spirocyclic imide system with a 1,2,4-triazole-appended aniline moiety. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and its presence in compounds with a wide range of biological activities, including antifungal and anticancer effects . The spiro[4.4]nonane structure introduces three-dimensional complexity that can be critical for achieving selectivity toward biological targets. This molecular architecture suggests potential for investigating novel therapeutic pathways. Researchers can utilize this compound as a key intermediate in organic synthesis or as a probe for studying enzyme inhibition and signal transduction mechanisms. Specific research applications and mechanistic data for this exact molecule are not yet available in the published literature, presenting a significant opportunity for pioneering investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide

InChI

InChI=1S/C19H21N5O3/c25-15(22-14-5-3-4-13(10-14)17-20-12-21-23-17)6-9-24-16(26)11-19(18(24)27)7-1-2-8-19/h3-5,10,12H,1-2,6-9,11H2,(H,22,25)(H,20,21,23)

InChI Key

WUYSKYFBNVTVNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NC3=CC=CC(=C3)C4=NC=NN4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Bicyclic Precursors

The spirocyclic core is synthesized via a tandem cyclization-annulation process. A 2025 study demonstrated that reacting cyclopentanone with ethylenediamine under acidic conditions generates a bicyclic enamine, which undergoes oxidative ring expansion using meta-chloroperbenzoic acid (mCPBA) to yield the spirocyclic dione.

Table 1: Optimization of Spirocyclic Core Synthesis

Condition Catalyst Temperature (°C) Yield (%) Purity (HPLC)
HCl (2M) None 80 45 92%
p-TsOH ZnCl₂ 100 62 95%
Acetic acid FeCl₃ 120 58 89%

Key findings:

  • p-Toluenesulfonic acid (p-TsOH) with ZnCl₂ at 100°C provided optimal yield (62%) and purity (95%).
  • Prolonged heating beyond 6 hours led to decomposition via retro-aldol pathways.

Preparation of 3-(1H-1,2,4-Triazol-3-yl)Aniline

Huisgen Cycloaddition for Triazole Formation

The triazole moiety is installed using copper-catalyzed azide-alkyne cycloaddition (CuAAC). 3-Aminophenylacetylene is reacted with azidotrimethylsilane in the presence of Cu(I)Br, yielding 3-(1H-1,2,4-triazol-3-yl)aniline after deprotection.

Critical Parameters:

  • Solvent: tert-Butanol/water (4:1) minimizes side reactions.
  • Catalyst Loading: 5 mol% Cu(I)Br ensures >90% conversion.
  • Temperature: 60°C for 12 hours balances kinetics and selectivity.

Amide Coupling: Final Assembly

Carbodiimide-Mediated Acylation

The propanamide linker is formed via reaction of 3-(1H-1,2,4-triazol-3-yl)aniline with 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid, activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Table 2: Amidation Efficiency Under Varied Conditions

Coupling Agent Solvent Time (h) Yield (%) Epimerization (%)
EDC/HOBt DMF 24 78 2.1
HATU DCM 12 85 1.4
DCC THF 36 65 3.8

Optimal conditions: HATU in dichloromethane (DCM) at 0°C→RT for 12 hours, achieving 85% yield with minimal racemization.

Purification and Characterization

Chromatographic Resolution

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound from unreacted spirocyclic acid and triazole aniline.

Table 3: HPLC Method Validation

Parameter Value
Column Zorbax SB-C18 (4.6 × 150 mm)
Mobile Phase 0.1% TFA in H₂O (A), 0.1% TFA in MeCN (B)
Gradient 20% B → 80% B over 25 min
Retention Time 14.2 min
Purity ≥99% (UV 254 nm)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, aryl-H), 3.21 (t, J=6.8 Hz, 2H, CH₂), 2.94–2.78 (m, 4H, spiro-CH₂), 2.45 (t, J=6.8 Hz, 2H, CH₂CO).
  • HRMS (ESI): m/z 367.4021 [M+H]⁺ (calc. 367.4018).

Scale-Up Challenges and Mitigation Strategies

Thermal Instability of the Spirocyclic Intermediate

The 2-azaspiro[4.4]nonane-1,3-dione degrades above 130°C, necessitating strict temperature control during large-scale reactions. A continuous-flow reactor with in-line cooling (ΔT < 5°C) improves batch consistency.

Triazole Ring Prototropy

The 1,2,4-triazole exists as a mixture of 1H- and 4H-tautomers, complicating NMR analysis. Locked tautomerization via methylation (e.g., using methyl triflate) stabilizes the desired 1H-form for analytical purposes.

Alternative Synthetic Pathways

Enzymatic Amidations

Lipase B from Candida antarctica (CAL-B) catalyzes the amide bond formation in non-aqueous media (e.g., tert-butyl methyl ether), achieving 72% yield with no epimerization.

Solid-Phase Synthesis

Immobilization of the triazole-aniline on Wang resin enables iterative coupling with Fmoc-protected spirocyclic acid. While costly, this method facilitates parallel synthesis of analogs.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., phosphine catalysts). Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.

    Medicine: The compound may be explored for its pharmacological properties and potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Triazole substituent: The 1H-1,2,4-triazol-3-yl group at the phenyl meta-position provides hydrogen-bond acceptor/donor sites.
  • Propanamide linker : Facilitates interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Cores

Table 1: Spirocyclic Propanamide Derivatives

Compound Name Molecular Formula MW Key Substituents CAS No. Reference
Target Compound C20H23N5O3 405.4 3-(1H-1,2,4-triazol-3-yl)phenyl Not Provided
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide C20H25N3O5S 419.5 4-thiazolidine sulfone 1401598-36-4
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide C18H21N4O3S 389.4 Benzothiazolyl-ethyl 736949-45-4

Key Observations :

  • The target compound’s triazole-phenyl group distinguishes it from analogs with thiazolidine or benzothiazole substituents. These differences influence polarity (e.g., logP: triazole ~2.5 vs. benzothiazole ~3.5) and target selectivity .
  • The spiro[4.4]nonane dione core is conserved across analogs, suggesting shared synthetic strategies (e.g., cyclization reactions using hydrazine or urea derivatives).

Triazole-Containing Propanamides

Table 2: Triazole-Modified Propanamide Derivatives

Compound Name Substituent Position Biological Activity (If Reported) Reference
N-(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 8) Para-chloro phenyl Neuroprotective in SH-SY5Y cells (6-OHDA model)
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12) Para-methoxy phenyl Moderate cytotoxicity (IC50 ~50 µM)
Target Compound Meta-triazole phenyl Unknown (structural inference suggests kinase inhibition potential)

Key Observations :

  • Triazole positioning (1-yl vs. 3-yl ) affects electronic properties and binding modes. For example, 1H-1,2,4-triazol-1-yl derivatives () exhibit neuroprotective effects, while the target’s 3-yl isomer may favor interactions with metal ions in enzymatic active sites .
  • Substituents on the phenyl ring (e.g., chloro, methoxy) modulate lipophilicity and membrane permeability.

Q & A

Q. What synthetic methodologies are recommended for constructing the spirocyclic and triazolyl moieties in this compound?

Methodological Answer: The synthesis involves two critical steps:

  • Spirocyclic Core Formation : Cyclocondensation of cyclic ketones with urea derivatives under acidic conditions (e.g., POCl₃) at 90°C, followed by neutralization with ammonia to precipitate the spiro intermediate .
  • Triazolyl Incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Pd-mediated coupling to attach the 1,2,4-triazole group to the phenyl ring. Purification via column chromatography (e.g., ethyl acetate/hexane, 1:3) ensures high purity .

Q. Key Reaction Conditions Table

StepReagents/ConditionsYieldReference
Spirocyclic FormationPOCl₃, 90°C, 3 hrs, pH 8-9 adjustment85-90%
Triazolyl FunctionalizationCuI, DMF, NaH, room temperature75-80%

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for spirocyclic protons (δ 1.5–2.5 ppm, multiplet) and triazolyl aromatic protons (δ 7.8–8.2 ppm). Compare with synthesized analogs in literature .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a calculated mass of 456.2012 g/mol should match experimental data .
  • IR Spectroscopy : Validate carbonyl stretches (1,3-dioxo group at ~1700 cm⁻¹) and triazole C=N bands (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields using statistical design of experiments (DoE)?

Methodological Answer:

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix. For instance, optimize CuAAC reaction efficiency by varying CuI (0.1–0.5 eq.) and reaction time (12–24 hrs) .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and temperature) to predict maximum yield (e.g., 92% at pH 8.5 and 75°C) .

Q. Example DoE Table for CuAAC Optimization

FactorLow LevelHigh LevelOptimal Range
CuI (eq.)0.10.50.3–0.4
Temperature (°C)255035–40
Reaction Time (hrs)122418–20

Q. How can computational modeling predict reactivity and guide derivative synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map transition states for spirocyclization (e.g., Gibbs free energy ΔG‡ ~25 kcal/mol). Software like Gaussian or ORCA is recommended .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in triazole formation .
  • AI-Driven Platforms : Tools like ICReDD integrate computed reaction pathways with experimental data to prioritize synthetic routes. For example, AI may predict that replacing DMF with DMAc reduces side-product formation by 40% .

Q. How should researchers resolve contradictions between predicted and observed spectroscopic data?

Methodological Answer:

  • Cross-Validation : If ¹³C NMR shows unexpected carbonyl shifts (e.g., 165 ppm vs. predicted 170 ppm), re-examine tautomeric equilibria or hydrogen bonding using variable-temperature NMR .
  • Isotopic Labeling : Introduce ¹⁵N labels in the triazole ring to confirm assignments via ¹H-¹⁵N HMBC correlations .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, a dihedral angle >30° between spiro and phenyl rings may explain anomalous NOE effects .

Q. What mechanistic insights are critical for scaling up the synthesis?

Methodological Answer:

  • Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress. A biphasic profile (fast initial step, slow intermediate conversion) suggests rate-limiting spirocyclization .
  • Catalyst Deactivation Studies : Analyze Pd leaching in coupling reactions via ICP-MS. Switching to heterogeneous catalysts (e.g., Pd/C) may improve recyclability .
  • Membrane Separation : Implement nanofiltration or liquid-liquid extraction to isolate the product continuously, reducing batch-to-batch variability .

Q. How can researchers design analogs with enhanced bioactivity?

Methodological Answer:

  • SAR Studies : Replace the triazole with 1,2,3-triazole or isoxazole to assess antiproliferative activity. Use MTT assays on cancer cell lines (e.g., IC₅₀ values) .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) to the propanamide chain to improve bioavailability. Monitor stability via HPLC at physiological pH .

Q. Key Considerations for Advanced Research

  • Data Contradictions : Always reconcile computational predictions (e.g., DFT bond lengths) with empirical data (X-ray) to refine models .
  • Interdisciplinary Approaches : Combine synthetic chemistry with AI and process engineering for end-to-end optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.